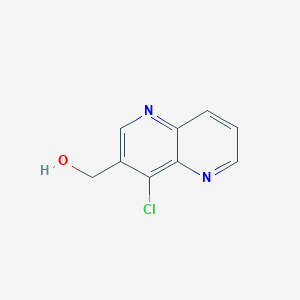

(4-Chloro-1,5-naphthyridin-3-yl)methanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H7ClN2O |

|---|---|

Molecular Weight |

194.62 g/mol |

IUPAC Name |

(4-chloro-1,5-naphthyridin-3-yl)methanol |

InChI |

InChI=1S/C9H7ClN2O/c10-8-6(5-13)4-12-7-2-1-3-11-9(7)8/h1-4,13H,5H2 |

InChI Key |

SQWBPYCHLYWHTD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=NC=C(C(=C2N=C1)Cl)CO |

Origin of Product |

United States |

Chemical Transformations and Derivatization Strategies for 4 Chloro 1,5 Naphthyridin 3 Yl Methanol and Its Analogs

Nucleophilic Aromatic Substitution (SNAr) Reactions of the Chlorine Atom

The chlorine atom at the C-4 position of the 1,5-naphthyridine (B1222797) ring is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is enhanced by the electron-withdrawing nature of the heterocyclic ring system.

Direct amination can be achieved by heating the chloro-naphthyridine with an amine, sometimes in the presence of a base or under pressure. For instance, selective amination of 4-chloro-1,5-naphthyridine (B1297630) derivatives has been successfully performed using ammonium (B1175870) hydroxide (B78521) in a sealed tube at elevated temperatures to yield the corresponding 4-amino-1,5-naphthyridines. nih.gov Another approach involves the use of microwave assistance, which can lead to higher yields and shorter reaction times.

In some cases, a two-step azidation-reduction sequence is utilized. The chloro group is first displaced by a azide (B81097) anion (using NaN₃), followed by reduction of the resulting aryl azide with a reducing agent like tin(II) chloride (SnCl₂) to furnish the amine. nih.gov This method is particularly useful when direct amination is challenging.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, also provide a powerful and general method for forming C-N bonds, accommodating a wide range of amine coupling partners.

Table 1: Examples of Amination Reactions on Chloro-1,5-naphthyridine Scaffolds

| Starting Material | Reagent(s) | Product | Reaction Type |

| 4-Chloro-1,5-naphthyridine analog | Ammonium hydroxide, 140°C | 4-Amino-1,5-naphthyridine analog | Direct Amination |

| 4-Chloro-1,5-naphthyridine analog | 1. NaN₃ 2. SnCl₂ | 4-Amino-1,5-naphthyridine analog | Azidation-Reduction |

| 4-Chloro-1,5-naphthyridine analog | Amine, Pd catalyst, Base | 4-Substituted-amino-1,5-naphthyridine analog | Buchwald-Hartwig Amination |

The C-4 chlorine atom can also be displaced by other heteroatom nucleophiles, such as alkoxides, thiolates, and phosphides, to introduce a variety of functional groups.

Alcoholysis: The reaction with alkoxides, such as sodium methoxide (B1231860) in methanol (B129727), leads to the formation of 4-alkoxy-1,5-naphthyridine derivatives. nih.gov This substitution is a common method for introducing ether linkages onto the naphthyridine core.

Sulfurization: Thiolates can displace the chlorine to form thioethers. Subsequent oxidation of the resulting sulfide (B99878) can yield the corresponding sulfoxide (B87167) or sulfone, further diversifying the molecular architecture. nih.gov

Phosphorylation: Nucleophilic substitution with phosphides, like potassium diphenylphosphanide, followed by oxidation, can be used to introduce diphenylphosphoryl groups onto the 1,5-naphthyridine ring. nih.gov

Table 2: Heteroatom Substitution Reactions

| Nucleophile Type | Reagent Example | Product Functional Group |

| Oxygen | Sodium Methoxide (NaOMe) | Methoxy (Ether) |

| Sulfur | Sodium Thiolate (NaSR) | Thioether |

| Phosphorus | Potassium Diphenylphosphanide (KPPh₂) | Diphenylphosphine |

Reactions Involving the Hydroxymethyl Group at C-3

The hydroxymethyl group at the C-3 position offers another handle for extensive derivatization through oxidation, reduction, esterification, etherification, and various functional group interconversions.

Oxidation: The primary alcohol of the hydroxymethyl group can be selectively oxidized to afford the corresponding aldehyde or carboxylic acid. The choice of oxidant determines the final product. Milder, non-aqueous reagents like Collins' reagent (CrO₃-pyridine complex) or pyridinium (B92312) chlorochromate (PCC) are typically used to stop the oxidation at the aldehyde stage, yielding (4-chloro-1,5-naphthyridin-3-yl)carbaldehyde. imperial.ac.uk Stronger oxidizing agents, such as Jones' reagent (CrO₃/H₂SO₄/acetone), will typically oxidize the primary alcohol directly to the carboxylic acid, (4-chloro-1,5-naphthyridine-3-carboxylic acid). imperial.ac.uk

Reduction: While the starting material already contains a hydroxymethyl group, related precursors with an aldehyde or carboxylic acid at C-3 can be reduced to regenerate the alcohol. Aldehydes are readily reduced by mild reducing agents like sodium borohydride (B1222165) (NaBH₄), while the reduction of a carboxylic acid to a primary alcohol requires a stronger reducing agent such as lithium aluminum hydride (LiAlH₄). imperial.ac.uk

Esterification: Standard esterification procedures can be applied to the hydroxymethyl group. Reaction with an acyl chloride or anhydride (B1165640) in the presence of a base (e.g., pyridine (B92270) or triethylamine) provides a straightforward route to the corresponding esters. Alternatively, Fischer esterification, involving reaction with a carboxylic acid under acidic catalysis, can also be employed.

Etherification: The hydroxymethyl group can be converted into an ether via Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the alkoxide, which is then treated with an alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide) to form the desired ether. Chemoselective etherification of benzylic-type alcohols can also be achieved using reagents like 2,4,6-trichloro-1,3,5-triazine (TCT) in the presence of an alcohol like methanol or ethanol. organic-chemistry.org

The hydroxymethyl group is a versatile precursor for a wide range of other functional groups. A common strategy involves converting the hydroxyl into a better leaving group, such as a tosylate or a halide, which can then be displaced by various nucleophiles. vanderbilt.edu

Conversion to Halide: The hydroxyl group can be converted to a chloride using thionyl chloride (SOCl₂) or to a bromide using phosphorus tribromide (PBr₃). This yields a (4-chloro-3-(halomethyl)-1,5-naphthyridine) intermediate.

Nucleophilic Displacement: This halomethyl intermediate is a reactive substrate for SN2 reactions.

Nitrile Formation: Reaction with sodium or potassium cyanide (NaCN, KCN) can introduce a cyano group, leading to (4-chloro-1,5-naphthyridin-3-yl)acetonitrile. This transformation is key for accessing carboxylic acid derivatives and other nitrogen-containing heterocycles.

Azide Formation: Displacement with sodium azide (NaN₃) yields the corresponding azidomethyl derivative, which can be subsequently reduced to an aminomethyl group. vanderbilt.edu

Table 3: Functional Group Interconversion Pathways from the Hydroxymethyl Group

| Step | Transformation | Reagent(s) | Intermediate/Product Functional Group |

| 1 | Hydroxyl to Halide | SOCl₂ or PBr₃ | Halomethyl |

| 2a | Halide to Nitrile | NaCN | Acetonitrile |

| 2b | Halide to Azide | NaN₃ | Azidomethyl |

| 3 | Azide to Amine | H₂, Pd/C or LiAlH₄ | Aminomethyl |

Modifications on the Naphthyridine Ring System (e.g., at C-2, C-8)

The strategic functionalization of the 1,5-naphthyridine core, particularly at the C-2 and C-8 positions, is a key avenue for expanding the chemical space and modulating the properties of its derivatives. These positions are often susceptible to various chemical transformations, allowing for the introduction of a wide array of substituents.

One notable transformation is the direct trifluoromethylation of the 1,5-naphthyridine ring. The reaction of 1,5-naphthyridine with trifluoromethyltrimethylsilane in the presence of hydrogen fluoride (B91410) (HF) has been shown to selectively introduce a trifluoromethyl group at the C-2 position. nih.gov This method is significant for its tolerance of other functional groups, including sensitive moieties like formyl groups. nih.gov

The introduction of a cyano group at the C-2 position has also been achieved. This transformation can be accomplished through the nucleophilic displacement of a triflate group on the corresponding N-oxide derivative of the 1,5-naphthyridine. nih.gov

Furthermore, amination reactions provide a direct route to functionalized 1,5-naphthyridines. For instance, selective amination at the C-2 position of a 2-chloro-1,5-naphthyridine (B1368886) derivative can be achieved by heating with ammonium hydroxide in a sealed tube. nih.gov An alternative route involves the conversion of the chloro-substituent to an azide, followed by reduction with stannous chloride (SnCl₂) to yield the corresponding 2-amino-1,5-naphthyridine. nih.gov

The synthesis of 2,8-disubstituted-1,5-naphthyridines has also been reported, highlighting the ability to modify both rings of the naphthyridine system. nih.gov For example, 8-hydroxy-1,5-naphthyridine-2-carboxylic acid has been prepared through methods involving cyclization reactions. nih.gov

The following table summarizes examples of modifications at the C-2 and C-8 positions of the 1,5-naphthyridine ring system.

| Starting Material | Reagents and Conditions | Product | Position(s) Modified | Reference |

| 1,5-Naphthyridine | CF₃SiMe₃, HF | 2-Trifluoromethyl-1,5-naphthyridine | C-2 | nih.gov |

| 2-Triflyloxy-1,5-naphthyridine N-oxide | Cyanide source | 2-Cyano-1,5-naphthyridine | C-2 | nih.gov |

| 2-Chloro-1,5-naphthyridine | NH₄OH, 140 °C | 2-Amino-1,5-naphthyridine | C-2 | nih.gov |

| 2-Chloro-1,5-naphthyridine | 1. NaN₃ 2. SnCl₂ | 2-Amino-1,5-naphthyridine | C-2 | nih.gov |

| 3-Aminopyridine (B143674) derivative | Meldrum's acid, triethylformate; then Dowtherm A | 8-Hydroxy-1,5-naphthyridine-2-carboxylic acid | C-2, C-8 | nih.gov |

Multi-Component Reactions for Structural Diversification

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, enabling the construction of complex molecules in a single, efficient step from three or more starting materials. mdpi.com These reactions are particularly valuable for generating libraries of structurally diverse compounds for drug discovery and materials science. nih.gov In the context of 1,5-naphthyridine chemistry, MCRs offer a streamlined approach to building fused heterocyclic systems and introducing a variety of substituents.

A prominent example is the Povarov-type [4+2]-cycloaddition reaction, which has been utilized for the synthesis of 7H-indeno[2,1-c] nih.govmdpi.comnaphthyridine derivatives. mdpi.comnih.gov This reaction can be performed as a one-pot, three-component process involving an N-(3-pyridyl)aldimine (formed in situ from 3-aminopyridine and an aldehyde), indene, and a Lewis acid catalyst like boron trifluoride etherate (BF₃·Et₂O). mdpi.com This strategy allows for the rapid assembly of the complex indenonaphthyridine scaffold.

Similarly, a three-component reaction of 3-aminopyridine, various arylaldehydes, and 4-hydroxycoumarin (B602359) in aqueous media, catalyzed by sulfamic acid, yields chromeno[4,3-b] nih.govmdpi.comnaphthyridine derivatives in high yields. mdpi.com The reaction proceeds through the initial formation of an imine from the aminopyridine and aldehyde, which then undergoes further reaction with the hydroxycoumarin to form the fused polycyclic system. mdpi.com

While not starting from a pre-formed naphthyridine, other MCRs lead to related, highly condensed naphthyridine structures. For instance, a four-component reaction between an aldehyde hydrazone, an aromatic aldehyde, and malononitrile (B47326) can generate pyridazino[5,4,3-de] mdpi.comchemicalbook.comnaphthyridine derivatives. mdpi.comrsc.org These reactions demonstrate the utility of MCRs in creating diverse heterocyclic systems based on the broader naphthyridine framework. The diastereoselective synthesis of pyrano- and furano-naphthyridine derivatives has also been achieved via an ABB' type multi-component coupling reaction. ekb.egresearchgate.net

The following table details examples of multi-component reactions used for the structural diversification of 1,5-naphthyridine analogs.

| Reactants | Catalyst/Conditions | Product Type | Reference |

| 3-Aminopyridine, Aldehyde, Indene | BF₃·Et₂O, refluxing chloroform | 7H-Indeno[2,1-c] nih.govmdpi.comnaphthyridine | mdpi.com |

| 3-Aminopyridine, Arylaldehyde, 4-Hydroxycoumarin | Sulfamic acid, H₂O, 100 °C | Chromeno[4,3-b] nih.govmdpi.comnaphthyridine | mdpi.com |

| Aldehyde hydrazone, Aromatic aldehyde, Malononitrile | High pressure, 120-150 °C | Pyridazino[5,4,3-de] mdpi.comchemicalbook.comnaphthyridine | mdpi.comrsc.org |

| 4-Aminopyridine, Cyclic enol ether | Camphor sulfonic acid (CSA), acetonitrile | Pyrano- and Furano-naphthyridine | ekb.egresearchgate.net |

Computational and Theoretical Studies of 4 Chloro 1,5 Naphthyridin 3 Yl Methanol Derivatives

Quantum Chemical Calculations and Spectroscopic Property Prediction

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic structure and predict the spectroscopic properties of naphthyridine derivatives. These methods provide a microscopic view of the molecule's characteristics.

DFT studies on related 4,8-substituted 1,5-naphthyridines have been used to calculate fundamental properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. rsc.org These calculations are crucial for understanding the electronic transitions and reactivity of the molecules. For instance, a series of 4,8-substituted 1,5-naphthyridines were found to have LUMO energies ranging from -2.19 to -2.39 eV and HOMO energies from -5.33 to -6.84 eV, suggesting their potential as electron-transport materials. rsc.org Such calculations help in predicting the stability and reactivity of new derivatives. sdu.dk

These computational analyses can also supplement experimental data by predicting spectroscopic signatures. nih.gov Theoretical calculations of Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra for similar heterocyclic systems have been shown to correlate well with experimental findings, aiding in the structural confirmation of newly synthesized compounds. nih.govnih.gov The vibrational frequencies and normal modes can be assigned using potential energy distributions (PEDs) derived from these calculations. nih.gov

Table 1: Predicted Electronic Properties of Substituted 1,5-Naphthyridine (B1222797) Derivatives

| Compound/Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source |

|---|---|---|---|---|

| 4,8-di(thiophen-2-yl)-1,5-naphthyridine | -5.33 | -2.39 | 2.94 | rsc.org |

| 4,8-di(furan-2-yl)-1,5-naphthyridine | -5.60 | -2.25 | 3.35 | rsc.org |

| 4,8-diphenyl-1,5-naphthyridine | -5.87 | -2.19 | 3.68 | rsc.org |

| 4,8-bis(4-methoxyphenyl)-1,5-naphthyridine | -5.67 | -2.21 | 3.46 | rsc.org |

Note: Data is for representative 1,5-naphthyridine derivatives to illustrate the application of quantum chemical calculations.

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength and nature of the interaction. nih.govresearchgate.net This method is widely used to screen for potential biological targets and to understand the structural basis of a ligand's activity.

For the broader class of naphthyridine derivatives, docking studies have been crucial in identifying potential therapeutic applications. For example, derivatives of 1,8-naphthyridine (B1210474) have been docked against various protein targets to evaluate their potential as anti-Parkinson's agents, CDK8 inhibitors, and anti-mycobacterial agents. nih.govnih.govrsc.org In a study of CDK8 inhibitors, docking revealed that a hydrogen bond interaction with the residue LYS52 was a key determinant of activity. nih.gov Similarly, docking studies of 1,8-naphthyridine-3-carbonitrile (B1524053) derivatives against the enoyl-ACP reductase (InhA) of Mycobacterium tuberculosis were performed to evaluate their binding patterns. rsc.org

The results of these simulations are often expressed as a docking score or binding energy, with lower values typically indicating a more favorable interaction. For instance, in a study of 1,8-naphthyridine derivatives as potential A2A receptor antagonists, the most promising compounds exhibited docking scores of -8.407 and -8.562 and calculated binding free energies of -56.60 kcal/mol and -64.13 kcal/mol, respectively. nih.gov These in silico findings provide a strong rationale for prioritizing certain derivatives for synthesis and further biological testing. nih.gov

Table 2: Examples of Molecular Docking Studies on Naphthyridine Scaffolds

| Naphthyridine Derivative | Target Protein (PDB ID) | Docking Score / Binding Energy | Key Interacting Residues | Predicted Activity | Source |

|---|---|---|---|---|---|

| 1-Ethyl-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridine-4(1H)-one | Human A2A Receptor | -8.407 (score), -56.60 kcal/mol (energy) | Not specified | Anti-Parkinson's | nih.gov |

| N-(4-2-diethylaminoethoxyphenyl)-1-ethyl-7-methyl-4-oxo-1, 4, 4a, 8a- tetrahydro-1,8-naphthyridine-3-carboxamide | Human A2A Receptor | -8.562 (score), -64.13 kcal/mol (energy) | Not specified | Anti-Parkinson's | nih.gov |

| ANA-12 (a 1,8-naphthyridine-3-carbonitrile derivative) | Enoyl-ACP reductase (InhA) (4TZK) | Not specified | Not specified | Anti-mycobacterial | rsc.org |

In Silico Screening and Virtual Library Design for Naphthyridine Scaffolds

In silico screening involves the computational filtering of large chemical libraries to identify molecules with a high probability of binding to a biological target. researchgate.net This approach accelerates the discovery of lead compounds by narrowing down the number of molecules that need to be synthesized and tested experimentally.

Virtual screening campaigns have been successfully applied to libraries containing naphthyridine scaffolds. nih.govmdpi.com These can be either structure-based, where compounds are docked into the active site of a target protein, or ligand-based, where compounds are compared to known active molecules. mdpi.com A pharmacophore-based virtual screening of the 130,000-compound ZINC database identified 14 molecules with an indazole ring as potential antitumor inhibitors, demonstrating the power of this approach. nih.gov

The design of virtual libraries is another key aspect of computational drug discovery. researchgate.net By starting with a core scaffold like 1,5-naphthyridine, chemists can computationally generate thousands of derivatives by adding various substituents. These virtual libraries can then be screened for desirable properties, such as predicted activity, drug-likeness, and favorable ADME (absorption, distribution, metabolism, and excretion) profiles, using tools like SwissADME. orientjchem.orgnih.gov This process allows for the pre-selection of the most promising candidates for synthesis, saving considerable time and resources. orientjchem.org

Conformational Analysis and Molecular Dynamics Simulations

While molecular docking provides a static snapshot of ligand-receptor interactions, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. This provides deeper insights into the stability of the ligand-receptor complex and the nature of their interactions. mdpi.com

MD simulations have been used to validate the findings from docking studies of naphthyridine derivatives. nih.gov For instance, simulations of 1,8-naphthyridine derivatives complexed with the human A2A receptor suggested the formation of a stable complex, reinforcing the docking predictions. nih.gov In another study, 100-nanosecond MD simulations were employed to investigate the stability, conformation, and intermolecular interactions of a highly active anti-mycobacterial 1,8-naphthyridine derivative with its target protein. nih.gov

These simulations can analyze various parameters, such as root-mean-square deviation (RMSD) to assess stability, solvent-accessible surface area (SASA) to understand ligand burial, and the persistence of hydrogen bonds over the simulation time. mdpi.com By calculating the free energy of binding from MD simulations, researchers can obtain a more accurate estimation of binding affinity compared to docking scores alone. mdpi.com This detailed analysis of the dynamic behavior of the (4-Chloro-1,5-naphthyridin-3-yl)methanol scaffold and its derivatives is crucial for optimizing their interactions with biological targets.

Structure Activity Relationship Sar Investigations of 4 Chloro 1,5 Naphthyridin 3 Yl Methanol Analogs

Impact of Substituent Variations on Biological Activity

The biological profile of naphthyridine derivatives is highly sensitive to the nature and position of substituents on the bicyclic ring system. Modifications to the chloro and hydroxymethyl groups of the parent compound, as well as substitutions at other positions, have profound effects on activity.

The chloro group at the C-4 position of the 1,5-naphthyridine (B1222797) ring is a critical feature that significantly influences both the synthetic accessibility of analogs and their resultant biological activity. Its primary role in synthetic chemistry is that of an effective leaving group, facilitating nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a diverse array of functional groups at this position, which is a key strategy for building libraries of compounds for SAR exploration nih.gov. For instance, the reaction of 4-chloro-1,5-naphthyridines with various amines has been employed to generate 4-amino substituted derivatives, which have been investigated as potential inhibitors of the DYRK1A enzyme nih.gov.

From a biological standpoint, the presence of a chlorine atom, an electron-withdrawing group, can modulate the electronic properties of the naphthyridine ring system, potentially influencing binding interactions with biological targets. While direct SAR data on the C-4 chloro group of (4-Chloro-1,5-naphthyridin-3-yl)methanol is not extensively detailed in the literature, studies on the related 1,8-naphthyridine (B1210474) isomer have shown that chloro-containing derivatives often exhibit high biological activity mdpi.com. In some series of 1,8-naphthyridine derivatives, compounds featuring a 4-chlorophenyl substituent were found to be among the most active antibacterial and antifungal agents nih.gov. This suggests that the electronic and steric properties conferred by the chloro group can be beneficial for activity, although its optimal position is dependent on the specific scaffold and biological target.

The hydroxymethyl group (-CH₂OH) at the C-3 position is a key functional group that can significantly impact a molecule's pharmacodynamic and pharmacokinetic properties. Its introduction, a process known as hydroxymethylation, can alter physicochemical characteristics such as water solubility and metabolic stability nih.gov. The hydroxyl moiety can act as both a hydrogen bond donor and acceptor, enabling crucial interactions with amino acid residues within a biological target's binding site nih.govu-tokyo.ac.jp.

The influence of a hydroxymethyl group is highly position-dependent. For example, in a study of substituted benzopsoralens, hydroxymethyl groups at various positions led to potent biological activity, but a substituent at the 3-position resulted in a complete loss of activity acs.org. This highlights the importance of precise placement for favorable interactions.

In the context of this compound, the C-3 hydroxymethyl group can be considered a bioisosteric replacement for other functional groups, such as a carboxylic acid or an amide, which are common in other biologically active naphthyridines like nalidixic acid nih.gov. Bioisosteric replacement is a fundamental strategy in drug design used to enhance potency, selectivity, or metabolic properties nih.govufrj.br. Common bioisosteres for a hydroxyl group include fluorine, amine (-NH₂), and thiol (-SH) groups, each offering different steric and electronic properties that can be explored in SAR studies nih.gov. Replacing the hydroxymethyl group with these or other moieties would be a logical step in probing the structural requirements for activity at the C-3 position.

Modifications at positions other than C-3 and C-4 on the 1,5-naphthyridine ring have been shown to be critical for modulating biological activity. In particular, the C-2 and C-8 positions have been fruitful sites for substitution in the development of novel therapeutic agents.

A systematic SAR study was conducted on a series of 1,5-naphthyridine analogs that function as novel bacterial topoisomerase inhibitors (NBTIs). This study focused on introducing various ether substituents at the C-2 position. The results indicated a significant tolerance for a range of ether substitutions, including polar groups like amino and carboxyl, for activity against Gram-positive bacteria such as Staphylococcus aureus. However, this tolerance did not extend to Gram-negative strains or Enterococcus faecium, where most C-2 modifications led to a decrease in potency. This suggests that the binding pocket of the Gram-positive topoisomerase can accommodate bulk and polarity at this position, whereas the Gram-negative enzyme is more restrictive.

| Compound/Substituent (at C-2) | S. aureus (MIC µg/mL) | E. faecium (MIC µg/mL) | S. pneumoniae (MIC µg/mL) | H. influenzae (MIC µg/mL) | M. catarrhalis (MIC µg/mL) | E. coli (MIC µg/mL) |

| Methoxy | 0.008 | 0.06 | 0.015 | 0.06 | 0.015 | 0.25 |

| Ethoxy | 0.008 | 0.12 | 0.015 | 0.12 | 0.015 | 0.5 |

| 2-Fluoroethoxy | 0.008 | 0.12 | 0.015 | 0.25 | 0.03 | 1 |

| 3-Hydroxypropoxy | 0.015 | 1 | 0.06 | 2 | 0.25 | 8 |

| 2-Aminoethoxy | 0.008 | 0.5 | 0.03 | 1 | 0.12 | 4 |

Table 1: Impact of C-2 ether substitutions on the antibacterial activity of 1,5-naphthyridine NBTIs.

Furthermore, 2,8-disubstituted-1,5-naphthyridine analogs have been synthesized and evaluated for their antiplasmodial activity against Plasmodium species, the parasites responsible for malaria nih.gov. This indicates that simultaneous modification at both the C-2 and C-8 positions is a viable strategy for developing agents for different therapeutic areas.

Positional Isomerism and its Biological Implications

Naphthyridines are diazanaphthalenes that exist as six distinct positional isomers (1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-), defined by the location of the two nitrogen atoms within the fused pyridine (B92270) rings mdpi.com. The specific arrangement of these nitrogen atoms has a profound impact on the molecule's electronic distribution, three-dimensional shape, and physicochemical properties, which in turn dictates its biological activity.

The 1,8-naphthyridine scaffold is the most extensively studied isomer, largely due to the historical success of nalidixic acid, the first quinolone antibiotic nih.govmdpi.com. However, comparative studies are essential to understand the unique therapeutic potential of each isomer.

A study directly comparing the antileishmanial activity of fused 1,5-naphthyridine derivatives against fused 1,8-naphthyridine derivatives provided clear insights into the biological implications of nitrogen placement. The research found that the 1,8-naphthyridine derivatives consistently exhibited greater cytotoxic activity against Leishmania infantum than their 1,5-naphthyridine counterparts mdpi.com. A key SAR finding from this study was the effect of aromatization of an adjacent ring; in the 1,5-naphthyridine series, increasing aromatization led to a decrease in biological activity, whereas for the 1,8-naphthyridines, it led to an enhancement of activity mdpi.com. This suggests that the optimal electronic and conformational state for antileishmanial activity differs significantly between the two scaffolds.

| Naphthyridine Scaffold | Compound | Modification | Antileishmanial Activity (EC₅₀ µM) |

| 1,5-Naphthyridine | Analog A | Tetrahydro | 12.86 |

| 1,5-Naphthyridine | Analog B | Aromatic | >50 |

| 1,8-Naphthyridine | Analog C | Tetrahydro | 10.98 |

| 1,8-Naphthyridine | Analog D | Aromatic | 5.21 |

Table 2: Comparative antileishmanial activity showing the differential effect of aromatization on 1,5- and 1,8-naphthyridine scaffolds. (Data synthesized from findings in mdpi.com)

Stereochemical Considerations in Naphthyridine Derivatives

Stereochemistry plays a pivotal role in the interaction of drug molecules with their biological targets, which are themselves chiral. The three-dimensional arrangement of atoms in a molecule can dictate its binding affinity, efficacy, and pharmacokinetic profile. While this compound itself is not chiral, the introduction of substituents or the reduction of one of the pyridine rings can create stereogenic centers.

Synthetic methodologies have been developed to control the stereochemistry of naphthyridine derivatives. For example, the synthesis of 1,2,3,4-tetrahydro-1,5-naphthyridines via aza-Diels-Alder reactions has been shown to proceed in a regio- and stereoselective manner, allowing for the control of two stereocenters nih.govmdpi.com. The ability to synthesize specific stereoisomers is fundamental for investigating their differential biological activities.

The separation of a racemic mixture into its individual enantiomers, known as chiral resolution, is a common practice in medicinal chemistry to evaluate the properties of each isomer independently wikipedia.org. This can be achieved through techniques such as the crystallization of diastereomeric salts or chiral column chromatography wikipedia.orgnih.gov. Although specific studies detailing the stereoselective activity of simple this compound analogs are not prevalent, the principles of stereospecificity are universally applicable. It is highly probable that if a stereocenter were introduced, one enantiomer would exhibit superior activity or a different biological profile compared to the other, making stereochemical investigation an essential component of advanced SAR studies for this class of compounds.

Mechanistic Studies of Biological Activity of Naphthyridine Derivatives

Interaction with DNA Gyrase and Topoisomerase Enzymes

Naphthyridine derivatives have been recognized for their ability to target bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, transcription, and repair. This mechanism is most notably associated with the 1,8-naphthyridine (B1210474) scaffold, which forms the core of several quinolone antibiotics. nih.govdntb.gov.ua These enzymes are responsible for managing the topological state of DNA within the cell.

The proposed mechanism of action involves the inhibition of these enzymes, leading to a disruption of essential cellular processes in bacteria. For instance, nalidixic acid, a pioneering 1,8-naphthyridine antibiotic, selectively and reversibly blocks DNA replication by inhibiting the A subunit of bacterial DNA gyrase. nih.gov More advanced fluoroquinolone derivatives containing the 1,8-naphthyridine core, such as gemifloxacin, act by inhibiting both DNA gyrase and topoisomerase IV, thereby preventing the resealing of the enzyme-mediated DNA breaks. nih.gov This dual-targeting action can be effective against a broad spectrum of bacteria. Although direct evidence for (4-Chloro-1,5-naphthyridin-3-yl)methanol is lacking, its structural similarity to these antibacterial agents suggests a potential for similar interactions. Some studies have shown that 1,8-naphthyridine derivatives can bind to topoisomerase II enzymes, which are functionally similar to bacterial gyrase and topoisomerase IV. mdpi.com

| Enzyme Target | Naphthyridine Scaffold | Mechanism of Action | Example Compound |

| DNA Gyrase | 1,8-Naphthyridine | Inhibition of DNA replication | Nalidixic Acid nih.gov |

| Topoisomerase IV | 1,8-Naphthyridine | Inhibition of DNA replication and repair | Gemifloxacin nih.gov |

| Topoisomerase II | 1,8-Naphthyridine | Inhibition of enzyme activity | Vosaroxin researchgate.net |

Modulation of Efflux Pumps (e.g., NorA, MepA)

Bacterial resistance to antimicrobial agents is often mediated by efflux pumps, which are membrane proteins that actively transport antibiotics out of the bacterial cell. The modulation of these pumps is a key strategy to overcome drug resistance. Several studies have investigated the potential of naphthyridine derivatives to inhibit these efflux pumps, particularly in Staphylococcus aureus.

The NorA efflux pump, a member of the major facilitator superfamily (MFS), is a well-studied target for efflux pump inhibitors (EPIs). nih.gov While direct studies on This compound as a NorA inhibitor are not available, research on other heterocyclic compounds, including 1,8-naphthyridine sulfonamides, has demonstrated the potential for this class of molecules to inhibit NorA. researchgate.net These compounds can act synergistically with existing antibiotics, restoring their efficacy against resistant strains. mdpi.comnih.govnih.gov The mechanism of inhibition often involves the binding of the inhibitor to the efflux pump, thereby blocking the transport of the antibiotic substrate. For example, certain coumarin (B35378) derivatives have been shown to inhibit both NorA and MepA efflux pumps in S. aureus. mdpi.com

| Efflux Pump | Bacterial Species | Inhibitor Class | Observed Effect |

| NorA | Staphylococcus aureus | 1,8-Naphthyridine Sulfonamides researchgate.net | Inhibition of antibiotic efflux, synergistic activity with fluoroquinolones. researchgate.netnih.gov |

| MepA | Staphylococcus aureus | Coumarin Derivatives mdpi.com | Inhibition of ethidium (B1194527) bromide and norfloxacin (B1679917) efflux. mdpi.com |

Inhibition of Specific Kinases (e.g., Plasmodium falciparum Phosphatidylinositol-4-kinase, CSF1R)

Naphthyridine derivatives have also been identified as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways. This inhibitory activity is central to their potential application as anticancer and antimalarial agents.

Plasmodium falciparum Phosphatidylinositol-4-kinase (PfPI4K): Structure-activity relationship studies on 2,8-disubstituted-1,5-naphthyridines have identified them as potent inhibitors of Plasmodium falciparum phosphatidylinositol-4-kinase (PfPI4K). nih.govnih.govfigshare.com This enzyme is essential for the parasite's life cycle, and its inhibition represents a promising strategy for antimalarial drug development. researchgate.netmalariaworld.org Certain derivatives have shown efficacy in mouse models of malaria. nih.govnih.gov The inhibition of PfPI4K by these compounds can also be coupled with the inhibition of hemozoin formation, another critical pathway in the parasite. nih.govnih.gov

Colony-Stimulating Factor 1 Receptor (CSF1R): The colony-stimulating factor 1 receptor (CSF1R) is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of macrophages. cancer.govnih.gov Aberrant CSF1R signaling is implicated in various cancers and inflammatory diseases. researchgate.netresearchgate.net While direct inhibition of CSF1R by This compound has not been reported, other heterocyclic compounds have been developed as CSF1R inhibitors. nih.gov These inhibitors typically bind to the kinase domain of the receptor, preventing its activation. nih.gov Given the structural diversity of kinase inhibitors, it is plausible that naphthyridine scaffolds could be adapted to target CSF1R.

| Kinase Target | Therapeutic Area | Inhibitor Class | Mechanism of Action |

| Plasmodium falciparum Phosphatidylinositol-4-kinase (PfPI4K) | Antimalarial | 2,8-Disubstituted-1,5-naphthyridines nih.govnih.gov | Inhibition of essential parasite life cycle processes. researchgate.netmalariaworld.org |

| Colony-Stimulating Factor 1 Receptor (CSF1R) | Anticancer, Anti-inflammatory | Various Heterocyclic Compounds nih.gov | Inhibition of macrophage proliferation and survival. cancer.govnih.gov |

Proposed Mechanisms for Broad-Spectrum Biological Effects

The diverse biological activities of naphthyridine derivatives, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects, are attributed to their ability to interact with multiple molecular targets and pathways.

Antimicrobial: The primary mechanism for the antimicrobial activity of many naphthyridines is the inhibition of bacterial DNA gyrase and topoisomerase IV. nih.govdntb.gov.ua Additionally, the modulation of efflux pumps contributes to their effectiveness against drug-resistant bacteria. researchgate.net

Anticancer: The anticancer potential of naphthyridines stems from several mechanisms. Some derivatives act as topoisomerase II inhibitors, leading to DNA damage and apoptosis in cancer cells. nih.gov Others may target microtubules, disrupting cell division. nih.gov The inhibition of specific kinases, such as CSF1R, involved in tumor growth and metastasis is another promising avenue. researchgate.netresearchgate.net Naphthoquinone derivatives, which share some structural similarities, have been shown to induce apoptosis and inhibit cell growth through various molecular pathways. mdpi.comfrontiersin.org

Anti-inflammatory: The anti-inflammatory effects of certain naphthyridine derivatives are linked to the modulation of inflammatory pathways. For example, some compounds have been shown to reduce the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins. nih.gov This is often achieved through the regulation of signaling pathways like MAPK and Nrf2. nih.gov

Neuroprotective: The neuroprotective potential of naphthyridine-related compounds is an emerging area of research. Some dihydropyridine (B1217469) derivatives have demonstrated neuroprotective effects by reducing oxidative stress, inhibiting GSK-3β (a kinase implicated in tau hyperphosphorylation in Alzheimer's disease), and exhibiting anti-inflammatory properties in glial cells. nih.gov These actions help to mitigate the cellular damage associated with neurodegenerative diseases. researchgate.net

Molecular Pathways and Cellular Targets Identified

The biological effects of naphthyridine derivatives are mediated through their interaction with a range of molecular pathways and cellular targets.

DNA Replication and Repair: A primary target for antimicrobial naphthyridines is the bacterial DNA replication machinery, specifically DNA gyrase and topoisomerase IV. nih.gov In cancer therapy, human topoisomerase II is a key target. nih.gov

Efflux Pump Modulation: Naphthyridines can interfere with bacterial resistance mechanisms by inhibiting efflux pumps such as NorA and MepA, thereby increasing the intracellular concentration of antibiotics. researchgate.netmdpi.com

Kinase Signaling Pathways: Naphthyridine derivatives have been shown to inhibit crucial kinases in various diseases. This includes PfPI4K in malaria and potentially CSF1R in cancer and inflammatory conditions. nih.govnih.govcancer.govnih.gov

Inflammatory Signaling: The anti-inflammatory actions of naphthyridines involve the downregulation of pro-inflammatory cytokines and enzymes through pathways like MAPK and Nrf2. nih.gov

Cell Cycle and Apoptosis: In cancer cells, naphthyridine derivatives can induce cell cycle arrest and apoptosis by targeting microtubules or inhibiting topoisomerases. nih.govnih.gov

Neuroprotective Pathways: For neuroprotection, related compounds have been shown to impact pathways involved in oxidative stress, neuroinflammation, and tau pathology, such as the GSK-3β signaling pathway. nih.gov

Applications and Emerging Research Directions for 4 Chloro 1,5 Naphthyridin 3 Yl Methanol Scaffold

Development of Chemical Probes and Biological Tools

The 1,5-naphthyridine (B1222797) core is an attractive scaffold for the development of chemical probes and biological tools, particularly fluorescent probes for bio-imaging. rsc.orgnih.gov The rigid, planar structure and electron-deficient nature of the naphthyridine ring system can be exploited to create molecules with desirable photophysical properties.

Derivatives of naphthyridine have been successfully developed as fluorescent probes for various applications:

Nucleic Acid Imaging: Cationic fluorescent dyes synthesized from naphthalidine salts have been shown to exhibit an "off-on" fluorescence response upon binding to DNA and RNA. rsc.org These probes can display emission in the near-infrared region with large Stokes shifts, making them suitable for biological imaging. rsc.org Co-staining experiments have demonstrated their ability to target the mitochondria of fixed cells, which could be valuable for studying mitochondrial diseases linked to genetic mutations. rsc.org

Ion and Small Molecule Detection: Naphthyridine-based Schiff-base derivatives have been designed as selective fluorescent probes for metal ions like Al³⁺. researchgate.net These probes work through mechanisms such as chelation-controlled C=N isomerization and inhibition of excited-state intramolecular proton transfer (ESIPT), leading to a significant increase in fluorescence intensity upon binding the target ion. researchgate.net Furthermore, 2,7-naphthyridine (B1199556) derivatives have been engineered into ultrafast-responding fluorescent probes for detecting small molecules like thiophenol in both environmental samples and living organisms. nih.gov

Viscosity Sensing: Quinoline (B57606) and naphthyridine derivatives have been utilized to create fluorescent probes with aggregation-induced emission (AIE) properties for real-time monitoring of mitochondrial viscosity during cellular processes like mitophagy. researchgate.net

The (4-Chloro-1,5-naphthyridin-3-yl)methanol scaffold, with its potential for derivatization, serves as a promising starting point for creating novel fluorescent probes with tailored properties for specific biological targets and applications.

Potential in Anti-infective Research (e.g., antibacterial, antiviral, antimalarial)

Naphthyridine derivatives have a long history in anti-infective research, with nalidixic acid, a 1,8-naphthyridine (B1210474), being one of the earliest quinolone antibiotics. mdpi.com The 1,5-naphthyridine scaffold is also a key component in compounds with a broad spectrum of anti-infective activities.

Antibacterial Research: Derivatives of 1,5-naphthyridine have shown notable antibacterial properties. Some compounds exhibit a bactericidal mode of action against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MSSA, MRSA) and vancomycin-resistant Enterococcus faecalis (VRE). nih.gov The mechanism of action for some of these antibacterial agents involves the inhibition of bacterial DNA gyrase and topoisomerase IV. nih.gov The introduction of various substituents onto the 1,5-naphthyridine core allows for the fine-tuning of antibacterial potency and spectrum. nih.gov

Antiviral Research: The naphthyridine scaffold is recognized as an important pharmacophore in compounds with activity against a range of viruses, including HIV, cytomegalovirus (HCMV), herpes simplex virus (HSV), human papillomavirus (HPV), and hepatitis C virus (HCV). nih.govscispace.com For instance, certain 1,5-naphthyridine derivatives have been investigated as potential HIV integrase inhibitors. acs.org The versatility of the naphthyridine core allows for the synthesis of diverse analogues with potent antiviral activities, often in the nanomolar range. nih.govscispace.com

Antimalarial Research: The 1,5-naphthyridine scaffold is of significant interest in the search for new antimalarial drugs, particularly due to the emergence of resistance to traditional therapies like chloroquine. nih.govmdpi.com Research has shown that replacing the quinoline moiety in drugs like primaquine (B1584692) with a 1,5-naphthyridine ring can lead to compounds with potent in vitro activity against chloroquine-resistant strains of Plasmodium falciparum. nih.gov Recent studies on 2,8-disubstituted-1,5-naphthyridines have identified compounds that act as dual inhibitors of Plasmodium falciparum phosphatidylinositol-4-kinase (PI4K) and hemozoin formation, demonstrating efficacy in in vivo models. acs.org Substituted 1,5-naphthyridine derivatives have also shown promising results as antileishmanial agents, a parasitic disease related to malaria. nih.gov

The this compound core provides a valuable platform for synthesizing new anti-infective agents by allowing for the introduction of diverse functional groups at the chloro and methanol (B129727) positions, potentially leading to compounds with improved efficacy and novel mechanisms of action.

Table 1: Examples of Anti-infective Naphthyridine Derivatives

| Compound Class | Target Organism/Disease | Key Findings | Reference(s) |

|---|---|---|---|

| 1,5-Naphthyridines | S. aureus (MRSA), E. faecalis (VRE) | Bactericidal action, inhibition of FtsZ protein polymerization. | nih.gov |

| 7-Benzyl-4-hydroxy-1,5-naphthyridin-2(1H)-ones | HIV | Potent inhibition of HIV integrase. | acs.org |

| Primaquine-like 1,5-Naphthyridines | Plasmodium falciparum (chloroquine-resistant) | Potent in vitro antimalarial activity. | nih.gov |

| 2,8-Disubstituted-1,5-naphthyridines | Plasmodium falciparum | Dual inhibitors of PfPI4K and hemozoin formation with in vivo efficacy. | acs.org |

Contributions to Anti-inflammatory and Analgesic Research

Derivatives of naphthyridine scaffolds have demonstrated significant potential in the development of new anti-inflammatory and analgesic agents. researchgate.net

Anti-inflammatory Research: Certain 1,8-naphthyridine derivatives have shown potent anti-inflammatory properties with reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov The mechanism of action for some of these compounds involves the inhibition of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. nih.govnih.gov For example, a specific 1,8-naphthyridine-3-carboxamide derivative, C-34, not only showed potent inhibition of inflammatory markers in cellular models but also demonstrated in vivo efficacy by suppressing LPS-induced cytokine storms and protecting against endotoxin-induced lethality in mice. nih.gov Naturally occurring 1,5-naphthyridine alkaloids, like canthin-6-one, have also been found to possess immunomodulatory activity by reducing the production of pro-inflammatory mediators and diminishing oxidative stress in models of colitis. nih.gov

Analgesic Research: The naphthyridine core is also a feature in compounds with notable analgesic properties. nih.govnih.gov Studies on various classes of naphthyridine derivatives have identified compounds with prevalent analgesic activity, sometimes associated with sedative effects. scispace.comnih.gov The structural modifications on the naphthyridine ring system allow for the development of compounds with varying degrees of analgesic potency. scispace.com

The this compound scaffold can be utilized to synthesize novel compounds for anti-inflammatory and analgesic research by exploring substitutions that can modulate interactions with key targets in inflammatory and pain pathways.

Table 2: Examples of Anti-inflammatory and Analgesic Naphthyridine Derivatives

| Compound Class | Activity | Key Findings | Reference(s) |

|---|---|---|---|

| 5-Amino nih.govnih.govnih.govtriazolo[4,3-a] nih.govnih.govnaphthyridine-6-carboxamides | Anti-inflammatory | Very potent anti-inflammatory activity with a lack of acute gastrolesivity. | nih.gov |

| 5-Aminoimidazo[1,2-a] nih.govnih.govnaphthyridine-6-carboxamides | Analgesic | Notable analgesic properties. | nih.gov |

| Canthin-6-one (1,5-Naphthyridine alkaloid) | Anti-inflammatory, Immunomodulatory | Reduced production of pro-inflammatory mediators (TNF-α, IL-1β, IL-12p70). | nih.gov |

Exploration in Neurodegenerative and Central Nervous System Disorders Research

The 1,5-naphthyridine scaffold is a constituent of molecules that have been investigated for their potential in treating neurodegenerative diseases and other central nervous system (CNS) disorders. nih.gov One notable area of research is the development of inhibitors for Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A). nih.gov Overexpression of DYRK1A is implicated in the neuropathology of Down syndrome and Alzheimer's disease. The synthesis of 1,5-naphthyridine-based DYRK1A inhibitors has been achieved through the reaction of the 1,5-naphthyridine core with various amines to introduce substituents at the 4-position. nih.gov This suggests that the this compound scaffold is a highly relevant starting point for creating new DYRK1A inhibitors and other potential therapeutic agents for neurodegenerative disorders.

Potential in Other Therapeutic Areas (e.g., anticancer, antioxidant, immunomodulatory)

The versatility of the naphthyridine scaffold extends to several other therapeutic areas, including oncology, and the modulation of oxidative stress and the immune system.

Anticancer Research: Naphthyridine derivatives have shown promise as anticancer agents, with some compounds exhibiting significant cytotoxic activity against various cancer cell lines. nih.govnih.govmdpi.com For instance, indazolo[4,3-bc] nih.govnih.govnaphthyridines have been synthesized as potential DNA-binding antitumor agents and have shown in vitro cytotoxicity against human prostate adenocarcinoma cells. nih.gov Another 1,8-naphthyridine derivative demonstrated both anti-inflammatory and in vitro anticancer potential. nih.gov The 4-chloro substituent on the this compound scaffold is a key reactive handle for synthesizing such complex heterocyclic systems.

Antioxidant Research: Several studies have reported the antioxidant properties of naphthyridine derivatives. researchgate.net Certain synthesized compounds have exhibited significant free radical scavenging activity in DPPH assays, with potencies comparable to standard antioxidants like ascorbic acid. researchgate.net The ability to mitigate oxidative stress is a valuable therapeutic property, as it is implicated in a wide range of diseases.

Immunomodulatory Research: Beyond their anti-inflammatory effects, naphthyridine derivatives have been explored for their broader immunomodulatory activities. nih.govresearchgate.net Canthin-6-one, a 1,5-naphthyridine alkaloid, has demonstrated immunomodulatory effects in models of colitis. nih.gov Furthermore, certain di-chloro-naphthyridine derivatives have been used as intermediates in the synthesis of JAK kinase inhibitors, which are known to play a crucial role in regulating the immune response. google.com

Table 3: Examples of Naphthyridine Derivatives in Other Therapeutic Areas

| Compound Class | Therapeutic Area | Key Findings | Reference(s) |

|---|---|---|---|

| Indazolo[4,3-bc] nih.govnih.govnaphthyridines | Anticancer | In vitro cytotoxicity against human prostate adenocarcinoma cells (PC-3). | nih.gov |

| 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues | Anticancer | Significant anticancer activity against various cancer cell lines. | nih.gov |

| 1,8-Naphthyridine derivatives | Antioxidant | Significant DPPH radical scavenging activity. | researchgate.net |

| Canthin-6-one | Immunomodulatory | Reduced production of pro-inflammatory mediators in a colitis model. | nih.gov |

Advanced Materials and Supramolecular Chemistry Applications (e.g., molecular switches, ligands)

The unique electronic and structural properties of the 1,5-naphthyridine core make it a valuable component in the field of materials science and supramolecular chemistry.

Ligands for Metal Complexes: The 1,5-naphthyridine unit is an excellent linker for constructing bridging ligands for metal complexes. acs.orgnih.gov The two nitrogen atoms in the 1,5-naphthyridine ring are geometrically constrained and cannot bind to the same metal center, making them ideal for forming polynuclear metal complexes. nih.gov These ligands have been used to prepare mono- and dinuclear Ru(II) complexes, and the resulting complexes exhibit interesting electrochemical and photophysical properties. acs.orgnih.gov The chloro-substituent in this compound is a key position for coupling reactions to create these elaborate ligand systems. nih.gov Cobalt complexes with naphthyridine-containing ligands have also been studied for their catalytic activity in the chemical reduction of dioxygen, where the second-sphere nitrogen atom of the naphthyridine plays a role in enhancing the reaction rate. mdpi.com

Molecular Switches and Advanced Materials: The development of molecular switches and other advanced materials often relies on molecules that can respond to external stimuli. The reactivity of the 1,5-naphthyridine scaffold allows for its incorporation into larger systems with potential applications in this area. While specific examples of this compound in molecular switches are not yet reported, the broader class of naphthyridines is used in the construction of organic light-emitting diodes (OLEDs), sensors, and semiconductors. nih.gov The ability to functionalize the this compound core makes it a promising candidate for designing new materials with tailored electronic and optical properties.

Future Perspectives and Research Challenges in Naphthyridine Chemistry

Advancements in Asymmetric Synthesis and Chiral Naphthyridine Derivatives

The synthesis of chiral molecules is a cornerstone of modern drug discovery, and the development of enantiomerically pure naphthyridine derivatives is a significant and ongoing challenge. researchgate.net The stereochemistry of a molecule can profoundly influence its pharmacological activity.

Recent progress has been made in the asymmetric synthesis of naphthyridine scaffolds. For instance, a notable achievement is the first enantioselective synthesis of a 5,6,7,8-tetrahydro-1,6-naphthyridine (B1252419) compound, which serves as the core for potent retinoid-related orphan receptor γt (RORγt) inverse agonists. acs.org This synthesis employed a ruthenium-catalyzed enantioselective transfer hydrogenation as a key step to establish the chiral center. acs.org Another innovative approach describes a nickel-catalyzed asymmetric alkylidenecyclopropanation using a novel class of chiral naphthyridine diimine (NDI*) ligands. nih.govscilit.com These ligands, derived from C2-symmetric anilines, facilitate the creation of valuable alkylidenecyclopropanes with high enantioselectivity. nih.govscilit.com

Furthermore, studies on axially chiral 1,7-naphthyridine-6-carboxamide derivatives have yielded potent and orally active NK1 receptor antagonists. acs.org The investigation into the atropisomers of these compounds highlights the importance of controlling axial chirality for achieving high antagonistic activity. acs.org These advancements underscore the critical need for developing novel and efficient catalytic systems for the asymmetric synthesis of naphthyridines, which will be pivotal for unlocking the full therapeutic potential of chiral derivatives. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Naphthyridine Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the landscape of drug discovery for naphthyridine-based compounds. These computational tools offer the potential to accelerate the identification of promising drug candidates, predict their biological activities, and optimize their properties.

Currently, computational methods like quantitative structure-activity relationship (QSAR) modeling are already being employed to understand the chemical features essential for the cytotoxic activity of naphthyridine derivatives. nih.govkjpp.netnih.gov For example, three-dimensional QSAR (3D-QSAR) studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have successfully created predictive models for the cytotoxicity of naphthyridine derivatives against various human cancer cell lines. nih.govkjpp.net These models generate contour maps that highlight which structural modifications on the naphthyridine ring are likely to enhance or diminish biological activity. nih.govkjpp.netnih.gov

Molecular docking studies are also utilized to predict the binding interactions between naphthyridine derivatives and their biological targets. ekb.eg Looking forward, the application of more advanced AI and ML algorithms could further refine these predictions. For instance, AI can be used for inverse virtual screening to identify new potential cellular targets for novel bicyclic structures. acs.org Online prediction tools are also being used to assess the potential biological activities of newly synthesized compounds. acs.org The QikProp tool, for example, can predict a range of ADME (absorption, distribution, metabolism, and excretion) properties, helping to identify candidates with drug-like characteristics early in the discovery process. acs.org

The challenge lies in developing and validating these computational models with high-quality experimental data to ensure their predictive accuracy. The synergy between computational prediction and experimental validation will be crucial for the efficient discovery of next-generation naphthyridine drugs.

Rational Design of Next-Generation Naphthyridine Scaffolds

The rational design of novel molecular scaffolds is a fundamental aspect of medicinal chemistry, aiming to create compounds with improved potency, selectivity, and pharmacokinetic profiles. For naphthyridines, this involves the strategic modification of the core structure to optimize interactions with specific biological targets. nih.gov

Structure-activity relationship (SAR) studies are a key component of this process, providing insights into how different substituents on the naphthyridine ring influence biological activity. nih.govresearchgate.net For example, in a series of cytotoxic naphthyridine derivatives, it was found that methyl substitution at the C-6 or C-7 positions was generally more active than at the C-5 position. nih.gov Similarly, the design of new 1,8-naphthyridin-2(1H)-on-3-carboxamide derivatives as selective cannabinoid-2 (CB2) receptor agonists was based on previously reported 1,8-naphthyridin-4(1H)-on-3-carboxamide structures. nih.gov This led to compounds with subnanomolar affinity for the CB2 receptor and high selectivity over the CB1 receptor. nih.gov

The concept of "scaffold hopping," where the core molecular structure is modified to create new chemotypes with similar biological activity, is also relevant. The development of tetrahydrobenzo[b] researchgate.netnih.govnaphthyridines as potential monoamine oxidase (MAO) inhibitors by introducing indole (B1671886) or phenylethynyl fragments is an example of scaffold functionalization to explore new biological potential. mdpi.com The rational design of scaffolds also extends to applications in tissue engineering, where structural analysis is used to create 3D-printed scaffolds with specific mechanical properties. nih.gov While not directly related to the chemical synthesis of naphthyridine drugs, this highlights the broader principle of designing structures to meet specific functional requirements. The future of naphthyridine drug design will rely on a deep understanding of SAR and the creative application of medicinal chemistry principles to build novel and effective therapeutic agents. rug.nl

Addressing Synthetic Scalability and Cost-Effectiveness

While the discovery of novel, biologically active naphthyridine derivatives is crucial, the ability to produce these compounds on a large scale in a cost-effective manner is a significant hurdle that must be overcome for clinical and commercial viability. Many reported synthetic methods for naphthyridines require harsh reaction conditions, expensive metal catalysts, and organic solvents, which are not ideal for large-scale production. acs.org

Recent research has focused on developing more sustainable and scalable synthetic routes. A significant advancement is the gram-scale synthesis of 1,8-naphthyridines in water using an inexpensive and biocompatible ionic liquid, choline (B1196258) hydroxide (B78521) (ChOH), as a catalyst. acs.org This one-step reaction is not only environmentally friendly but also simplifies product separation. acs.org Other strategies include multicomponent reactions, which allow for the efficient construction of complex molecules like chromeno researchgate.netnih.govnaphthyridines in a single step using a nanomagnetic catalyst in water. researchgate.net

Classical methods like the Friedländer and Skraup syntheses are also being modified to improve their efficiency and scalability. nih.govmdpi.com For example, a modified Friedländer reaction has been used to prepare ligands like 2-(pyridin-2-yl)benzo[b] nih.govnih.govnaphthyridine. nih.gov The challenge remains to adapt and optimize these and other synthetic methodologies, such as those utilizing catalysts like TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane) or copper-catalyzed annulation, for industrial-scale production. organic-chemistry.org Addressing issues of yield, purity, and cost will be paramount in translating promising naphthyridine candidates from the laboratory to the clinic.

Expanding the Scope of Biological Targets and Therapeutic Areas

Naphthyridine derivatives have demonstrated a remarkable breadth of biological activities, establishing them as a "privileged scaffold" in medicinal chemistry. nih.govwho.int Historically, the most well-known application is in the development of antibacterial agents, starting with nalidixic acid, the progenitor of the quinolone class of antibiotics. mdpi.comnih.gov The core structure of 4-oxo-1,8-naphthyridine-3-carboxylic acid is found in several commercial antibacterial drugs. mdpi.com

The therapeutic potential of naphthyridines, however, extends far beyond infectious diseases. nih.govnih.gov Researchers are actively exploring their use in a variety of other areas:

Oncology: Many naphthyridine derivatives exhibit significant anticancer activity. nih.govkjpp.netresearchgate.net They can act through various mechanisms, including the inhibition of topoisomerase II and antimitotic effects. nih.govkjpp.net Some derivatives have entered clinical trials as potential anticancer agents. kjpp.net

Inflammatory Diseases: Certain naphthyridine alkaloids have shown anti-inflammatory properties by reducing the production of pro-inflammatory mediators. nih.gov

Neurological Disorders: The naphthyridine scaffold has emerged as a promising framework for treating neurological conditions such as depression and Alzheimer's disease. who.int Additionally, derivatives have been developed as potent NK1 receptor antagonists for potential use in treating pain and depression, and as cannabinoid-2 receptor agonists. acs.orgnih.gov

Antiviral Activity: The antiviral potential of naphthyridines is another active area of investigation. who.int

The future in this area involves identifying and validating new biological targets for naphthyridine compounds. This includes their application as inhibitors of various enzymes like protein kinases and phosphodiesterase 4 (PDE 4), or as modulators of receptor activity. who.int The versatility of the naphthyridine core allows for the synthesis of large libraries of compounds, which can be screened against a wide array of biological targets to uncover new therapeutic applications. nih.gov The continued exploration of naturally occurring naphthyridines from marine and terrestrial sources will also provide new leads for drug development. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (4-Chloro-1,5-naphthyridin-3-yl)methanol, and how is reaction progress monitored?

- Methodology : The synthesis typically involves halogenation and hydroxylation steps. For example, intermediates like 4-chloro-1,5-naphthyridine derivatives can undergo nucleophilic substitution using methanolic conditions. Reaction progress is tracked via thin-layer chromatography (TLC) or LC-MS. Purification often employs flash chromatography with solvent systems like CHCl:CHOH:n-BuN (90:10:1) .

- Key Parameters : Temperature control (e.g., −50 °C for LDA-mediated reactions) and inert atmospheres (argon) are critical to prevent side reactions .

Q. How is NMR spectroscopy utilized to confirm the structure of this compound and its intermediates?

- Methodology : H NMR (500 MHz, Methanol-d) is used to identify characteristic peaks. For instance, the hydroxymethyl group (-CHOH) appears as a singlet at δ ~4.6–4.7 ppm, while aromatic protons in the naphthyridine ring resonate between δ 8.3–9.1 ppm. Coupling constants (e.g., J = 9.0 Hz for adjacent aromatic protons) confirm substitution patterns .

- Validation : Cross-check with LRMS (e.g., m/z 489.1 for [M+H]) ensures molecular weight consistency .

Q. What solvents and workup conditions are optimal for isolating this compound?

- Methodology : Methanol is frequently used for dissolving intermediates and precipitating products. For example, post-reaction mixtures are concentrated under reduced pressure, followed by hexane addition to isolate solids. Methanol/ammonium fluoride mixtures (45 °C, 4 h) aid in desilylation .

Advanced Research Questions

Q. How can reaction yields for this compound derivatives be optimized in multi-step syntheses?

- Methodology :

- Temperature Control : Low temperatures (−50 °C) minimize side reactions during lithiation .

- Protecting Groups : tert-Butyldimethylsilyl (TBS) groups protect hydroxyl moieties during harsh conditions, with subsequent deprotection using NHF in methanol .

- Catalysis : Triethylamine or n-BuN enhances nucleophilic substitution efficiency by scavenging HCl .

Q. What analytical strategies resolve contradictions in spectroscopic data for structurally similar naphthyridine derivatives?

- Methodology :

- 2D NMR : HSQC and HMBC correlate H and C signals to distinguish regioisomers.

- High-Resolution MS : Differentiates between Cl/Br isotopes or adducts (e.g., [M+Na] vs. [M+K]).

- Comparative Crystallography : X-ray structures of analogs (e.g., 4-hydroxy-1,5-naphthyridine-3-carboxylic acid) validate bond angles and substituent positions .

Q. How do substituents (e.g., chloro, hydroxymethyl) influence the reactivity of 1,5-naphthyridine cores in cross-coupling reactions?

- Mechanistic Insight : The chloro group at position 4 acts as a leaving group in Suzuki-Miyaura couplings, while the hydroxymethyl group at position 3 can participate in hydrogen bonding, affecting solubility and catalyst compatibility .

- Case Study : Substitution with 3,5-dichloro-4-hydroxyphenyl groups enhances π-π stacking in DYRK1A inhibitors, as shown in analogs like compound 30 (IC < 10 nM) .

Q. What bioactivity hypotheses can be proposed for this compound based on structural analogs?

- Methodology :

- Molecular Docking : Compare with PARP1 inhibitors (e.g., AZD5305), where the naphthyridine core chelates catalytic Zn ions .

- Kinase Assays : Test against DYRK1A or MELK using ADP-Glo™ assays, given the potency of related compounds (e.g., OTSSP167, IC = 0.41 nM) .

- Validation : In vitro cell replication assays (e.g., β-cell proliferation) quantify efficacy .

Methodological Notes

- Synthetic Reproducibility : Document inert atmosphere conditions (argon) and moisture-sensitive reagent handling to ensure reproducibility .

- Data Interpretation : Use software like MestReNova for NMR deconvolution and Gaussian-based DFT calculations for vibrational mode assignments in conformational studies .

- Ethical Compliance : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) when publishing spectral datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.